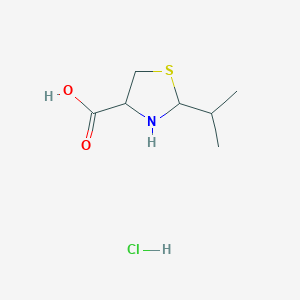

2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Overview

Description

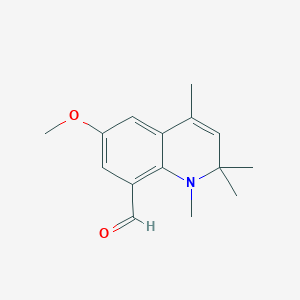

“2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride” is a derivative of thiazolidine . Thiazolidine is a five-membered heterocyclic compound containing sulfur and nitrogen . It’s an important building block in the synthesis of various organic combinations .

Synthesis Analysis

The synthesis of thiazolidine derivatives involves the reaction between 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable at physiological pH . It doesn’t require any catalyst and offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The structure of the thiazolidine product remains stable under physiological conditions .Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This reaction is fast and efficient, and the resulting thiazolidine product remains stable and does not require any catalyst .Scientific Research Applications

Synthesis and Characterization

One significant application of thiazolidine derivatives involves their synthesis and characterization. A study demonstrated a one-pot synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-phenyl-3-isobutyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, showcasing the versatility of these compounds in organic synthesis (Cunico et al., 2007). Furthermore, an efficient approach to thiazolidinones via a one-pot three-component reaction involving 2-amino-1-phenylethanone hydrochloride, aldehyde, and mercaptoacetic acid highlighted their chemoselective synthesis, underlining the structural diversity attainable with thiazolidine derivatives (Chate et al., 2016).

Biological Activities

Thiazolidine derivatives have been studied for their antioxidant and antitumor properties, with some compounds exhibiting promising activities. Synthesis, characterization, and evaluation of new thiazolidine and thiazolidinone derivatives highlighted their potential in medical research (Gouda & Abu-Hashem, 2011). Another study on the design, synthesis, and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors showcased their potential as therapeutic agents against influenza A virus (Liu et al., 2011).

Material Sciences and Chemistry

In material sciences, thiazolidine derivatives have been explored for their supramolecular aggregation behavior, which is crucial for applications such as gas storage, biosensing, and template catalysis. Exploring the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives helped understand the influence of hydrogen bonding functionalities and solvent molecules on molecular assemblies (Jagtap et al., 2018).

Food and Beverage Industry

Furthermore, the potential involvement of 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability was investigated, suggesting their role in the flavor profile of aged beers. This study provided insights into the chemistry of beer aging and flavor compounds, demonstrating the application of thiazolidine derivatives in understanding and potentially controlling flavor stability in beverages (Baert et al., 2015).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

Thiazolidine derivatives have been explored for their potential in developing antibody-drug conjugates , and as a protecting group for N-terminal cysteines . Some thiazolidine derivatives have also been designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors .

Mode of Action

Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a thiazolidine product .

Biochemical Pathways

Thiazole derivatives, which share a similar structure with thiazolidine, have been reported to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems .

Result of Action

Thiazolidine derivatives are known to remain stable under physiological conditions .

Action Environment

The action of 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the reaction kinetics of thiazolidine derivatives can be improved by tuning the electronic characteristics of the hydrazide moiety . The stability of thiazolidine products can also be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cysteine proteases, where it acts as an inhibitor by forming a covalent bond with the active site cysteine residue. This interaction is facilitated by the thiazolidine ring, which provides a reactive site for nucleophilic attack. Additionally, this compound can interact with other biomolecules, such as glutathione, through thiol-disulfide exchange reactions, further highlighting its versatility in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. For instance, it can modulate the activity of key signaling molecules such as NF-κB and MAPKs, leading to altered gene expression and cellular responses. In terms of cellular metabolism, this compound can affect the redox state of cells by interacting with antioxidant systems, thereby influencing cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of cysteine proteases, where the thiazolidine ring forms a covalent bond with the active site cysteine residue, leading to enzyme inactivation. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB, which plays a critical role in inflammatory and immune responses. The binding interactions of this compound with these biomolecules are highly specific and contribute to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to sustained inhibition of cysteine proteases, resulting in altered cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular functions. Therefore, careful consideration of dosage is essential when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. This compound can be metabolized by enzymes such as thiazolidine dehydrogenase, which catalyzes the oxidation of the thiazolidine ring to form corresponding sulfoxides and sulfones. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in redox reactions, thereby affecting the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is subsequently distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity, as it can interact with different biomolecules depending on its subcellular distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals. The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the mitochondria can affect mitochondrial function and energy metabolism, while its localization in lysosomes can impact autophagic processes .

properties

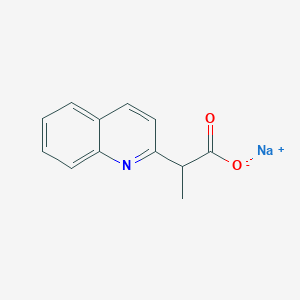

IUPAC Name |

2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-4(2)6-8-5(3-11-6)7(9)10;/h4-6,8H,3H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFNNKRNZWNMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CS1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)

![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)